methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(3-chloro-2-methylphenyl)pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-10(14)5-3-6-11(9)15-8-4-7-12(15)13(16)17-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHESBUJDPDMJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188851 | |
| Record name | Methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952959-41-0 | |
| Record name | Methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction is a classical and widely used method for pyrrole synthesis, involving the condensation of 1,4-diketones with primary amines under acidic conditions. This method is adaptable for preparing substituted pyrroles with various N-substituents.
- Procedure : 1,4-diketones (e.g., methyl 1,4-diketones) are reacted with the appropriate aniline derivative (in this case, 3-chloro-2-methylaniline) in refluxing toluene with p-toluenesulfonic acid as a catalyst.
- Outcome : The reaction proceeds smoothly to give N-aryl substituted pyrroles with ester groups at the 2-position.
- Advantages : Mild conditions, good yields, and tolerance of various substituents.
- Example : Recent studies demonstrated the preparation of fluorescent pyrroles via this method, highlighting its practicality for diverse N-substituted pyrroles.
Cycloaddition and Dipolar Cycloaddition Methods
Alternative methods involve cycloaddition reactions of pyrrole precursors with olefins or aldehydes to form pyrrole rings with desired substitution.
- For example, 1,3-dipolar cycloadditions using carbonyl alkylidene-azomethine ylides have been reported to yield pyrrole derivatives with ester functionalities.
- These methods often require specific precursors and catalysts such as cesium fluoride and may be used for more complex pyrrole derivatives.
Specific Preparation Method for Methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate
Starting Materials
- 3-chloro-2-methylaniline : Provides the N-substituent.
- Methyl 1,4-diketone or equivalent : Provides the pyrrole ring carbons and the ester group at C-2.
Synthetic Procedure
Reaction Mechanism Highlights
- The diketone undergoes nucleophilic attack by the aniline nitrogen.
- Cyclization and dehydration steps lead to the formation of the pyrrole ring.
- The methyl ester group remains intact during the reaction.
Alternative Synthetic Routes
Esterification of Pyrrole-2-carboxylic Acid Derivatives
Direct Substitution on Pyrrole Esters
- Methyl 3-chloro-1H-pyrrole-2-carboxylate can be synthesized first, followed by N-arylation with 3-chloro-2-methylaniline derivatives using palladium-catalyzed cross-coupling reactions.
- This method requires careful control of reaction conditions to avoid side reactions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Paal-Knorr Condensation | 1,4-diketone + 3-chloro-2-methylaniline | Reflux in toluene, p-toluenesulfonic acid | Straightforward, good yields, versatile | Requires preparation of diketone precursor |
| Enzymatic Esterification | Pyrrole-2-carboxylic acid derivative | Lipase catalyst, vinyl butyrate or methanol | Mild, enantioselective | Limited substrate scope |
| Pd-Catalyzed N-Arylation | Methyl 3-chloro-1H-pyrrole-2-carboxylate + aryl halide | Pd catalyst, base, solvent | Direct N-substitution | Requires expensive catalysts, possible side reactions |
Research Findings and Optimization Notes
- The Paal-Knorr method is favored for its simplicity and adaptability to various substituents on the aniline and diketone components.
- Reaction monitoring by TLC and purification by flash chromatography are standard to ensure product purity.
- Yields can be optimized by adjusting reaction time, temperature, and catalyst loading.
- Enzymatic esterification offers a green alternative for ester formation but is less commonly applied for this specific compound.
- Cross-coupling methods provide access to diverse N-substituted pyrroles but require more complex setups and are less cost-effective for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include pyrrole-2-carboxylic acid derivatives, alcohols, and various substituted pyrrole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Methyl 5-Substituted-1H-pyrrole-2-carboxylates
Compounds synthesized via Suzuki cross-coupling (Table 1) demonstrate how substituents on the pyrrole ring influence physical and chemical properties:
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 2j | 3-Methylphenyl (m-tolyl) | 78 | 119–121 | |
| 2k | 3-Chlorophenyl | 81 | 133–134 | |
| 2l | 3-Trifluoromethylphenyl | 84 | 152–154 |
Key Observations :
N-Substituted Pyrrole Carboxylates
- Ethyl 1-(3-((3-cyclohexylureido)methyl)benzyl)-1H-pyrrole-2-carboxylate (RB57) : This compound, with a bulky urea-benzyl substituent, demonstrates anti-tubercular activity against Mycobacterium tuberculosis, highlighting how N-alkylation and extended side chains enhance biological targeting .
Data Tables
Table 1. Physicochemical Properties of Select Pyrrole Carboxylates
Biological Activity
Methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H12ClN O2
- Molecular Weight : 235.68 g/mol
The compound features a pyrrole ring substituted with a methyl ester group and a 3-chloro-2-methylphenyl group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Pyrrole derivatives are known to disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Pyrrole derivatives have been shown to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival. For instance, structure-activity relationship (SAR) studies indicate that modifications on the pyrrole ring can enhance cytotoxicity against different cancer cell lines.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic pathways in bacteria and cancer cells.
- Receptor Interaction : It is hypothesized that the compound can interact with cellular receptors, modulating signaling pathways that control cell growth and apoptosis.
Case Studies and Experimental Data
A recent study evaluated the biological activity of various pyrrole derivatives, including this compound. The following table summarizes key findings from different studies:
Q & A
Q. What are the established synthetic routes for methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate?
The compound is synthesized via multi-step reactions, often involving condensation between substituted benzoyl chlorides and pyrrole derivatives. For example, analogous methods describe reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with halogenated benzoyl chlorides under controlled conditions (e.g., 23% yield in a similar synthesis using 3-fluoro-2-iodobenzoyl chloride) . Key steps include nucleophilic substitution at the pyrrole nitrogen and esterification. Reaction optimization may involve catalysts like DMAP or bases such as triethylamine to improve efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Primary methods include:
- 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 7.50–7.57 ppm for aromatic protons in analogous compounds) .
- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., observed m/z 402.2 for a related pyrrole ester) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar pyrrole derivatives .
Q. What physicochemical properties influence its reactivity and solubility?
Key properties include:
- LogP (3.5) : Indicates moderate hydrophobicity, suggesting preferential solubility in organic solvents like DCM or THF .
- Hydrogen bonding capacity : Zero hydrogen bond donors and two acceptors, influencing interactions in catalytic or biological systems .
- Thermal stability : Boiling point 368.3±37.0°C and flash point 176.5±26.5°C guide safe handling and storage .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound’s synthesis?
Yield optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) for C–N coupling steps .
- Temperature control : Lowering reaction temperatures to reduce side-product formation in exothermic steps .
- Stoichiometric adjustments : Increasing benzoyl chloride equivalents to drive reactions to completion, as seen in analogous syntheses with 23% baseline yields .
Q. How do structural modifications impact biological activity in pyrrole derivatives?
Structure-activity relationship (SAR) studies highlight:
- Substituent position : Fluorine at the ortho position (vs. para) enhances receptor binding in analogs, as shown in bioactivity comparisons .
- Ester groups : Methyl esters (vs. ethyl) improve metabolic stability in vitro .
- Data contradictions : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., cell line variability) or purity differences (>95% GC purity recommended) .
Q. What computational methods predict this compound’s environmental fate?
Use:
Q. How can researchers resolve conflicting bioactivity data in published studies?
Methodological approaches include:
- Standardized assays : Re-test the compound under uniform conditions (e.g., ATP-based viability assays at 48-hour incubation) .
- Meta-analysis : Compare datasets from >95% pure batches (e.g., via HPLC retention times) to exclude impurity-driven artifacts .
Q. What strategies are effective for designing SAR studies on this compound?
- Analog synthesis : Modify the 3-chloro-2-methylphenyl group (e.g., replace Cl with F or CF3) and assess activity changes .
- High-throughput screening : Use fragment-based libraries to identify synergistic substituents .
- Crystallographic data : Map binding modes using X-ray structures of related pyrrole-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
